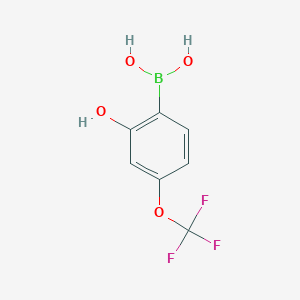

2-Hydroxy-4-(trifluoromethoxy)phenylboronic acid

Übersicht

Beschreibung

2-Hydroxy-4-(trifluoromethoxy)phenylboronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with a hydroxyl group and a trifluoromethoxy group. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-4-(trifluoromethoxy)phenylboronic acid typically involves the borylation of a suitable aromatic precursor. One common method is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which involves the reaction of an aryl halide with a boronic acid derivative in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the recovery and recycling of boronic acid reagents can be implemented to reduce costs and environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

2-Hydroxy-4-(trifluoromethoxy)phenylboronic acid undergoes several types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.

Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.

Substitution: The hydroxyl and trifluoromethoxy groups can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used for oxidation reactions.

Major Products

The major products formed from these reactions include biaryl compounds (from Suzuki-Miyaura coupling), phenols (from oxidation), and various substituted aromatic compounds (from substitution reactions).

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1.1 Cancer Research

One of the notable applications of 2-hydroxy-4-(trifluoromethoxy)phenylboronic acid is in the development of lactate dehydrogenase inhibitors, which are crucial in targeting cancer cell proliferation. These inhibitors can disrupt metabolic pathways in cancer cells, potentially leading to reduced tumor growth and improved therapeutic outcomes .

1.2 Antituberculosis Drugs

This compound has also been utilized in synthesizing analogs of PA-824, a promising drug for tuberculosis treatment. The incorporation of the trifluoromethoxy group enhances the pharmacological profile of these analogs, allowing them to effectively combat multidrug-resistant strains of Mycobacterium tuberculosis .

1.3 Modulators of Protein Activity

This compound has been studied for its role as a modulator of survival motor neuron protein, which is essential in the context of spinal muscular atrophy (SMA). This modulation can lead to therapeutic strategies aimed at enhancing neuronal survival and function .

Synthetic Applications

2.1 Suzuki-Miyaura Cross-Coupling Reactions

The compound is frequently employed in Suzuki-Miyaura cross-coupling reactions, a pivotal method in organic synthesis for forming carbon-carbon bonds. Its use allows for the introduction of complex phenylboronic acid derivatives into various substrates, facilitating the synthesis of biologically active compounds .

2.2 Synthesis of Nitro-Phenoxybenzoic Acid Derivatives

Characterization and Properties

The chemical properties of this compound have been systematically characterized through various analytical techniques. These include NMR spectroscopy and HPLC, which provide insights into its stability and reactivity under different conditions. The presence of the trifluoromethoxy group significantly influences its solubility and binding properties with biomolecules, making it a valuable tool in drug design .

Case Studies

4.1 Development of Anticancer Agents

In a study focusing on anticancer agents, researchers synthesized a series of boronic acid derivatives including this compound. The derivatives exhibited potent activity against various cancer cell lines, highlighting the compound's potential as a lead structure for further development .

4.2 Antibacterial Properties

Recent investigations into the antibacterial properties of fluorinated arylboronic acids have shown that this compound can selectively bind to D-glucose over D-fructose, suggesting its utility in diabetic diagnostics and potentially as an antibacterial agent against certain pathogens .

Wirkmechanismus

The mechanism of action of 2-Hydroxy-4-(trifluoromethoxy)phenylboronic acid in chemical reactions involves the formation of transient intermediates that facilitate the desired transformations. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium complex, followed by reductive elimination to form the carbon-carbon bond . The trifluoromethoxy and hydroxyl groups can influence the reactivity and selectivity of the compound through electronic and steric effects.

Vergleich Mit ähnlichen Verbindungen

2-Hydroxy-4-(trifluoromethoxy)phenylboronic acid can be compared with other boronic acids such as:

4-(Trifluoromethyl)phenylboronic acid: Similar in structure but lacks the hydroxyl group, which can affect its reactivity and applications.

4-Hydroxyphenylboronic acid: Lacks the trifluoromethoxy group, resulting in different electronic properties and reactivity.

2-(Trifluoromethyl)phenylboronic acid: Similar but with a trifluoromethyl group instead of trifluoromethoxy, leading to different steric and electronic effects.

The unique combination of hydroxyl and trifluoromethoxy groups in this compound provides distinct reactivity and selectivity advantages in various chemical reactions.

Biologische Aktivität

2-Hydroxy-4-(trifluoromethoxy)phenylboronic acid is an organoboron compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its mechanisms of action, biochemical properties, and applications in drug development, supported by relevant case studies and data.

Overview of the Compound

The compound is characterized by a boronic acid functional group attached to a phenyl ring that is substituted with a hydroxyl group and a trifluoromethoxy group. Its unique structure allows it to participate in various biochemical reactions, particularly those involving enzyme interactions and carbon-carbon bond formations via the Suzuki–Miyaura coupling reaction.

Target Enzymes

This compound primarily targets enzymes involved in metabolic pathways, notably:

- Lactate Dehydrogenase (LDH) : Acts as an inhibitor, modulating cellular metabolism.

- Proteins in the Suzuki–Miyaura reaction : Facilitates carbon-carbon bond formation through transmetalation processes.

Mode of Action

The compound interacts with its targets through reversible covalent bonding, which can lead to either inhibition or activation of enzymatic activity depending on the specific context. This interaction is crucial for its role as an enzyme inhibitor and has implications for drug design.

Cellular Effects

Research indicates that this compound influences several cellular processes:

- Enzyme Inhibition : Specifically inhibits LDH, affecting glycolytic pathways and energy production in cells.

- Gene Expression Modulation : Alters signaling pathways that can lead to changes in gene expression profiles.

Stability and Dosage Effects

The compound demonstrates relative stability under laboratory conditions, with minimal degradation over time. Dosage studies in animal models suggest that lower doses can effectively inhibit enzyme activity without significant toxicity, making it a candidate for therapeutic applications.

Applications in Research and Medicine

This compound has diverse applications across various fields:

- Chemistry : Serves as a building block in organic synthesis, particularly in forming complex organic molecules.

- Biology : Used to develop enzyme inhibitors and probes for biological research.

- Medicine : Investigated for potential use in drug development targeting diseases such as tuberculosis through its role in synthesizing biologically active compounds.

Case Studies and Research Findings

- Inhibition of Lactate Dehydrogenase : A study demonstrated that this compound effectively inhibited LDH activity, leading to altered metabolic states in treated cells. The IC50 value was determined to be within a clinically relevant range, indicating potential therapeutic utility.

- Suzuki–Miyaura Coupling Reactions : The compound has been shown to facilitate Suzuki–Miyaura reactions efficiently under mild conditions. Its ability to form stable intermediates enhances its utility as a reagent in organic synthesis .

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties against certain bacterial strains, warranting further investigation into its potential as an antimicrobial agent .

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

[2-hydroxy-4-(trifluoromethoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BF3O4/c9-7(10,11)15-4-1-2-5(8(13)14)6(12)3-4/h1-3,12-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQCNMAAZFRLTGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)OC(F)(F)F)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BF3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.